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Abstract

Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule that acts as
a targeted inhibitor of NIMA-related kinase 7 (NEK7). By engaging an allosteric site on NEK7,
Ofirnoflast disrupts the crucial interaction between NEK7 and the NOD-like receptor family
pyrin domain-containing 3 (NLRP3), a key step in the activation of the NLRP3 inflammasome.
This inhibitory action prevents the downstream cascade of inflammatory events, including the
formation of the apoptosis-associated speck-like protein containing a CARD (ASC) speck, the
release of pro-inflammatory cytokines IL-13 and IL-18, and the induction of pyroptotic cell
death. This technical guide provides a comprehensive overview of Ofirnoflast, including its
mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to
its characterization.

Introduction: The Role of NEK7 in NLRP3
Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate
iImmune system's response to a wide range of pathogen-associated molecular patterns
(PAMPs) and danger-associated molecular patterns (DAMPSs).[1] Dysregulation of the NLRP3
inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-
associated periodic syndromes (CAPS), gout, and neuroinflammatory disorders.[2]
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The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

e Priming (Signal 1): This step is typically initiated by microbial components like
lipopolysaccharide (LPS) binding to Toll-like receptors (TLRS), leading to the upregulation of
NLRP3 and pro-IL-13 expression through the NF-kB signaling pathway.[3]

 Activation (Signal 2): A diverse array of stimuli, such as ATP, pore-forming toxins, and
crystalline substances, triggers the assembly and activation of the inflammasome complex.

[4]

NEK?7 has been identified as an essential component for NLRP3 inflammasome activation.[3]
[5] Its role, however, is independent of its kinase activity and is instead reliant on its function as
a scaffolding protein.[3] Downstream of potassium efflux, NEK7 directly binds to the leucine-
rich repeat (LRR) domain of NLRP3, facilitating the oligomerization of the NLRP3
inflammasome complex.[4][5] This NEK7-NLRP3 interaction is a critical checkpoint for
inflammasome assembly and subsequent downstream signaling.

Ofirnoflast: Mechanism of Action

Ofirnoflast is a novel, orally bioavailable allosteric inhibitor of NEK7.[1][6][7] It is designed to
specifically interrupt the inflammatory cascade by preventing the formation and promoting the
disassembly of the NLRP3 inflammasome complex.[7]

Key aspects of Ofirnoflast's mechanism of action include:

« Allosteric Binding: Ofirnoflast engages an allosteric site adjacent to the ATP-binding pocket
of NEK7.[1][6] This binding induces a unique conformational change in NEK7, stabilizing it in
a state that is incompatible with NLRP3 binding.[1][6]

 Disruption of NEK7-NLRP3 Interaction: By altering the conformation of NEK7, Ofirnoflast
effectively blocks its scaffolding function, preventing the crucial interaction with NLRP3 that is
required for inflammasome assembly.[1][6]

o Upstream Inhibition: Ofirnoflast acts upstream of caspase-1 activation, ASC speck
formation, pyroptosis, and the release of mature IL-13 and IL-18.[1][6]
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This targeted approach offers a potential therapeutic advantage over broader anti-inflammatory
agents by specifically targeting a key node in the inflammatory pathway.[1]

Quantitative Efficacy Data

While specific IC50 values for Ofirnoflast are not yet publicly available in the provided search
results, preclinical and clinical data demonstrate its potent inhibitory effects on the NLRP3
inflammasome pathway.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3756820/
https://www.benchchem.com/product/b15608140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter

Cell Type/Model

Effect of Ofirnoflast

Citation

IL-1B3, TNF-a, IL-6,
and IL-18 Release

Healthy Volunteers
(Phase 1)

Significantly reduced
serum levels to
baseline compared to
placebo (P < 0.001)

[8]

ASC Speck Formation

THP-1 macrophages,
iPSC-derived

microglia

Suppressed ASC

speck formation

(1168l

IL-1B Release

THP-1 macrophages,
iPSC-derived

microglia

Suppressed IL-1f3
release

[1](6]

THP-1 macrophages,

Suppressed pyroptotic

Pyroptotic Cell Death iPSC-derived [1][6]
) ) cell death
microglia
Primary o
) Suppressed activity by
Caspase-1 and Myelodysplastic

Caspase-8 Activity

Syndrome (MDS) and

leukemia cell lines

approximately 2-fold
(P =0.006)

[8]

Erythroid
Differentiation Block

CMML and MDS

patient-derived cells

6-fold reversal of the
block (P < 0.0001)

[8]

Leukemic Burden

MDS/AML and CMML
patient-derived

xenograft models

Reduced by ~3-fold (P
=0.005 and P = 0.04,

respectively)

[8]

Hematologic
Improvement-
Erythroid (HI-E)

Response Rate

Lower-risk MDS

patients (Phase 2a)

72% (13/18) of
patients achieved HI-
E at Week 16

[4]

Hemoglobin Increase

in Responders

Lower-risk MDS

patients (Phase 2a)

Median increase of
3.5 g/dL

[4]

Inflammation and
Histopathological

Damage

Murine DSS-induced

colitis model

Ameliorated
inflammation and

damage

[°]
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Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NEK7
inhibitors like Ofirnoflast.

Biochemical Assay: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET) for NEK7-NLRP3
Interaction

This assay is designed to quantify the interaction between NEK7 and NLRP3 and to screen for
inhibitors that disrupt this binding.

Principle: TR-FRET technology relies on the transfer of energy between a donor fluorophore
(e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close
proximity.[10] One protein is labeled with the donor and the other with the acceptor. Inhibition of
the interaction leads to a decrease in the FRET signal.

Materials:

Recombinant human NEK7 protein (e.g., His-tagged)

Recombinant human NLRP3 protein (e.g., GST-tagged)

Anti-His antibody conjugated to Europium cryptate (donor)

Anti-GST antibody conjugated to d2 (acceptor)

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NacCl, 0.1% BSA)

384-well low-volume microplates

TR-FRET-compatible plate reader
Protocol:

» Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Ofirnoflast) in the
assay buffer.
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Reaction Setup: In a 384-well plate, add the following components in order:

o Test compound or vehicle control.

o A pre-mixed solution of His-NEK7 and GST-NLRP3.

o A pre-mixed solution of Eu-anti-His and d2-anti-GST antibodies.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to
allow the binding reaction to reach equilibrium.

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both
the donor and acceptor wavelengths (e.g., 620 nm for Eu and 665 nm for d2) after a time
delay.

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each
well. Plot the ratio against the inhibitor concentration and fit the data to a dose-response
curve to determine the IC50 value.

Cellular Assay: IL-13 Release in THP-1 Macrophages

This assay measures the ability of an inhibitor to block the release of mature IL-13 from

inflammasome-activated cells.

Principle: LPS-primed THP-1 macrophages are stimulated with an NLRP3 activator (e.g.,

Nigericin or ATP) to induce inflammasome activation and IL-1[3 secretion. The concentration of

IL-1p in the cell supernatant is then quantified by ELISA.

Materials:

THP-1 human monocytic cell line

Phorbol 12-myristate 13-acetate (PMA)

Lipopolysaccharide (LPS)

Nigericin or ATP
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e RPMI-1640 medium with 10% FBS
e Human IL-13 ELISA kit

o 96-well cell culture plates

Protocol:

o Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into
macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

e Priming (Signal 1): Replace the medium with fresh serum-free medium and prime the cells
with LPS (e.g., 1 pg/mL) for 3-4 hours.

« Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test
compound (e.g., Ofirnoflast) or vehicle control for 1 hour.

 Activation (Signal 2): Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 uM) for
45 minutes or ATP (e.g., 5 mM) for 30 minutes.

o Sample Collection: Collect the cell culture supernatants.

o ELISA: Measure the concentration of secreted IL-1f3 in the supernatants using a human IL-
1B ELISA kit according to the manufacturer's instructions.

o Data Analysis: Plot the IL-13 concentration against the inhibitor concentration and determine
the IC50 value.

Cellular Assay: ASC Speck Formation by
Immunofluorescence Microscopy

This assay provides a visual and quantifiable measure of inflammasome activation by detecting
the formation of ASC specks.[11]

Principle: Upon inflammasome activation, the adaptor protein ASC polymerizes into a large,
single perinuclear structure called the "ASC speck."[11] This can be visualized by
immunofluorescence microscopy.
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Materials:

THP-1 cells or other suitable macrophage cell line
e PMA, LPS, and Nigericin/ATP

e Primary antibody against ASC

e Fluorescently labeled secondary antibody

e DAPI for nuclear staining

o Paraformaldehyde (PFA) for fixation

e Triton X-100 for permeabilization

e Fluorescence microscope

Protocol:

o Cell Culture and Treatment: Seed and differentiate THP-1 cells on glass coverslips in a multi-
well plate. Prime and treat with the inhibitor and activator as described in the IL-1[3 release
assay.

» Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with
0.1% Triton X-100.

e Immunostaining: Block non-specific binding sites and then incubate with the primary anti-
ASC antibody, followed by the fluorescently labeled secondary antibody. Counterstain the
nuclei with DAPI.

» Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

o Quantification: Count the number of cells with ASC specks (visible as a single, bright
fluorescent dot) and the total number of cells in multiple fields of view. Calculate the
percentage of cells with ASC specks for each treatment condition.
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Cellular Assay: Pyroptosis Measurement by Lactate
Dehydrogenase (LDH) Release

This assay quantifies cell death via pyroptosis by measuring the release of the cytosolic
enzyme LDH into the cell culture supernatant.[1][12]

Principle: Pyroptosis results in the rupture of the cell membrane, leading to the release of
intracellular contents, including LDH.[12] The amount of LDH in the supernatant is proportional
to the number of pyroptotic cells and can be measured using a colorimetric assay.[1]

Materials:

Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

LPS and Nigericin/ATP

LDH cytotoxicity assay kit

96-well cell culture plates

Protocol:

Cell Culture and Treatment: Culture, prime, and treat the cells with the inhibitor and activator
in a 96-well plate as described previously. Include control wells for spontaneous LDH release
(untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the
kit).

o Sample Collection: Centrifuge the plate to pellet any detached cells and carefully collect the
supernatant.

o LDH Assay: Perform the LDH assay on the supernatants according to the manufacturer's
instructions. This typically involves adding a substrate that is converted into a colored
product by LDH.

o Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
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o Data Analysis: Calculate the percentage of cytotoxicity (LDH release) for each condition
relative to the maximum LDH release control. Plot the percentage of cytotoxicity against the
inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows
described in this guide.

Signal 1: Priming

Click to download full resolution via product page

Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of

Ofirnoflast.
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Cell Preparation & Treatment
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Caption: General experimental workflow for evaluating Ofirnoflast's efficacy in cellular assays.

Conclusion

Ofirnoflast represents a promising, mechanistically distinct therapeutic candidate for a range
of inflammatory diseases driven by aberrant NLRP3 inflammasome activation.[1] Its targeted
inhibition of the NEK7-NLRP3 interaction provides a specific and upstream point of intervention
in the inflammatory cascade. The data and protocols presented in this technical guide offer a
framework for researchers and drug developers to further investigate and characterize the
therapeutic potential of Ofirnoflast and other NEK7-targeted inhibitors. As Ofirnoflast
progresses through clinical trials, its efficacy and safety profile will be further elucidated,
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potentially offering a new treatment paradigm for patients with debilitating inflammatory
conditions.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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